molecular formula C19H17ClN4OS B5319196 3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile

3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile

Cat. No.: B5319196
M. Wt: 384.9 g/mol
InChI Key: RDUBXXFVHSIGOA-UHFFFAOYSA-N
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Description

3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile is an organic compound with a complex structure It is characterized by the presence of a chloro group, a benzonitrile moiety, and a triazole ring

Properties

IUPAC Name

3-chloro-4-[[4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c1-13-5-3-4-6-17(13)25-11-18-22-23-19(24(18)2)26-12-15-8-7-14(10-21)9-16(15)20/h3-9H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUBXXFVHSIGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2C)SCC3=C(C=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile typically involves multiple steps. One common method includes the reaction of 3-chlorobenzonitrile with a triazole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of palladium catalysts in a Suzuki-Miyaura coupling reaction can be employed to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methylphenoxyacetic acid
  • 2-chloro-4-methyl-3-nitropyridine
  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine

Uniqueness

3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzonitrile is unique due to its specific structural features, such as the combination of a triazole ring and a benzonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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